2-(4-Ethylphenyl)propanal

Catalog No.
S14144538
CAS No.
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Ethylphenyl)propanal

Product Name

2-(4-Ethylphenyl)propanal

IUPAC Name

2-(4-ethylphenyl)propanal

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-3-10-4-6-11(7-5-10)9(2)8-12/h4-9H,3H2,1-2H3

InChI Key

BOHZEPKRYGNOOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)C=O

2-(4-Ethylphenyl)propanal is an organic compound characterized by its aldehyde functional group. It has the molecular formula C11H16OC_{11}H_{16}O and a molecular weight of approximately 164.24 g/mol. This compound appears as a colorless to pale yellow liquid and is known for its pleasant aromatic properties, often described as sweet and floral. The compound is soluble in organic solvents but has limited solubility in water, making it suitable for various applications in the fragrance and flavor industries .

Typical of aldehydes, including:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-(4-ethylphenyl)propanoic acid.
  • Reduction: It can be reduced to form the corresponding alcohol, 2-(4-ethylphenyl)propan-2-ol.
  • Condensation Reactions: It can undergo aldol condensation with other carbonyl compounds under basic conditions, leading to various β-hydroxyaldehydes or ketones.
  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles such as Grignard reagents or hydrides .

The synthesis of 2-(4-Ethylphenyl)propanal can be achieved through multiple methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of an aromatic compound (such as ethylbenzene) with propanal using a Lewis acid catalyst.
  • Oxidation of Alcohols: Starting from 2-(4-ethylphenyl)propan-2-ol, oxidation can yield the desired aldehyde.
  • Aldol Condensation: This involves the condensation of acetaldehyde with an appropriate aromatic compound followed by dehydration to yield the aldehyde .

2-(4-Ethylphenyl)propanal is primarily utilized in:

  • Fragrance Industry: Its pleasant aroma makes it a valuable ingredient in perfumes and scented products.
  • Flavoring Agents: It is used in food products to impart sweet and floral flavors.
  • Chemical Intermediates: It serves as a precursor for synthesizing other chemical compounds in organic chemistry .

Several compounds share structural similarities with 2-(4-Ethylphenyl)propanal. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
2-(4-Methylphenyl)propanalC10H12OC_{10}H_{12}OContains a methyl group instead of ethyl; used in fragrances.
3-(4-Ethylphenyl)propanalC11H16OC_{11}H_{16}OSimilar structure but differs in the position of the ethyl group; potential for different aroma profiles.
2-(4-Isopropylphenyl)propanalC12H18OC_{12}H_{18}OContains an isopropyl group; may exhibit different physical properties and reactivity.
Cyclamen Aldehyde (alpha-Methyl-4-(1-methylethyl)-benzenepropanal)C13H18OC_{13}H_{18}OKnown for its floral scent; widely used in perfumery.

Each of these compounds exhibits unique characteristics that differentiate them from 2-(4-Ethylphenyl)propanal, particularly concerning their aroma profiles and potential applications in various industries .

Reductive Pathways in Aldehyde Precursor Transformation

Reductive methods involve converting precursors such as nitriles or esters into the target aldehyde via selective reduction. A prominent route utilizes 2-(4-ethylphenyl)propanenitrile as the starting material. Hydrolysis of the nitrile group under basic conditions (e.g., sodium hydroxide at 100–105°C) yields the corresponding carboxylic acid, which is subsequently reduced to the aldehyde. For instance, lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL) selectively reduces the intermediate acid to 2-(4-ethylphenyl)propanal.

Key Reaction Conditions:

  • Nitrile hydrolysis: 3 M NaOH, reflux for 8–10 hours, followed by acidification with HCl to pH 2–3.
  • Reduction: DIBAL in anhydrous tetrahydrofuran (THF) at -78°C, yielding >85% aldehyde.

Table 1: Comparative Efficiency of Reducing Agents

Reducing AgentSolventTemperature (°C)Yield (%)
LiAlH₄THF078
DIBALToluene-7892
NaBH₄EtOH25<10

DIBAL’s superior selectivity avoids over-reduction to alcohols, making it ideal for aldehyde synthesis.

Ozonolysis-Mediated Cleavage Strategies for Aromatic Aldehyde Synthesis

Ozonolysis cleaves alkenes to generate aldehydes, offering a direct route from styrenic precursors. For 2-(4-ethylphenyl)propanal, 3-(4-ethylphenyl)-1-propene is subjected to ozonolysis in dichloromethane at -78°C, followed by reductive workup with dimethyl sulfide (DMS) to yield the aldehyde.

Mechanistic Insights:

  • Ozonide formation: Ozone reacts with the alkene to form a molozonide intermediate.
  • Cleavage: Reductive decomposition with DMS produces the aldehyde without over-oxidation.

Optimization Parameters:

  • Ozone concentration: 5–10% in O₂, balanced to prevent side reactions.
  • Workup temperature: Maintained below -70°C to stabilize intermediates.

Table 2: Ozonolysis Efficiency with Different Alkenes

Alkene PrecursorSolventYield (%)
3-(4-Ethylphenyl)-1-propeneCH₂Cl₂88
4-EthylstyreneCH₂Cl₂72
2-(4-Ethylphenyl)-2-penteneEtOAc65

This method is highly regioselective, favoring terminal alkenes for optimal yields.

Aldol Condensation Approaches in Propanal Derivative Formation

Aldol condensation constructs the propanal backbone via carbonyl coupling. Using 4-ethylbenzaldehyde and acetaldehyde in the presence of a base (e.g., NaOH), the reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration.

Reaction Steps:

  • Enolate generation: NaOH deprotonates acetaldehyde to form an enolate.
  • Nucleophilic addition: The enolate attacks 4-ethylbenzaldehyde, forming a β-hydroxy aldehyde.
  • Dehydration: Heating under reflux eliminates water, yielding the α,β-unsaturated aldehyde.
  • Hydrogenation: Palladium on carbon (Pd/C) catalyzes selective hydrogenation to saturate the double bond, producing 2-(4-ethylphenyl)propanal.

Table 3: Aldol Condensation Optimization

BaseSolventTemperature (°C)Yield (%)
NaOHH₂O8068
LDATHF-7845
K₂CO₃EtOH6052

Aqueous NaOH at 80°C provides the highest yield, balancing reactivity and side-product minimization.

Transition metal catalysts play a crucial role in the selective synthesis of 2-(4-Ethylphenyl)propanal through various hydrogenation and formylation pathways [1]. The development of efficient catalytic systems has been driven by the need for high selectivity and yield in aldehyde production while minimizing unwanted side reactions [2].

Rhodium-Based Catalytic Systems

Rhodium complexes represent one of the most extensively studied catalyst families for aldehyde synthesis [1]. The rhodium triphenylphosphine chloride complex, specifically rhodium(triphenylphosphine)3chloride, demonstrates exceptional performance in homogeneous hydrogenation reactions with selectivities exceeding 95% under mild conditions [1]. This catalyst operates through a well-defined mechanism involving the formation of a six-coordinate rhodium hydride intermediate, followed by alkene coordination and subsequent hydride rearrangement [1].

For formylation reactions leading to 2-(4-Ethylphenyl)propanal, rhodium(acetylacetonate)(carbon monoxide)2 combined with 1,3-bisdiphenylphosphinopropane has proven highly effective [3]. This system achieves yields of 78-89% with selectivities ranging from 85-92% at operating temperatures between 80-120°C [3]. The mechanism involves the addition of sodium iodide to facilitate the formation of activated alkyl iodides as intermediates, enabling either linear or branched aldehyde formation depending on reaction conditions [3].

Cobalt and Palladium Catalyst Systems

Cobalt hydride complexes offer an alternative approach for aldehyde synthesis, particularly through hydroformylation reactions [4]. While rhodium catalysts generally favor hydroformylation over hydrogenation, cobalt systems show the opposite tendency, with hydrogenation being the predominant pathway [4]. This difference in selectivity can be attributed to the distinct reaction mechanisms, where cobalt reactions proceed through free radical pathways while rhodium involves conventional olefin insertion into metal-hydride bonds [4].

Palladium-catalyzed systems, particularly palladium acetate combined with phosphine ligands, enable Heck coupling reactions for aldehyde synthesis [5] [6]. These systems achieve moderate yields of 55-72% with selectivities of 55-60% at operating temperatures of 60-80°C [5]. The use of propylphosphonic anhydride as an activator for formic acid has enhanced the efficiency of palladium-catalyzed carbonylative procedures, allowing for aldehyde synthesis without additional phosphine ligands or inert gas protection [6] [7].

Advanced Photoredox and Single-Atom Catalysts

Recent developments in photoredox catalysis have introduced iridium complexes capable of facilitating aldehyde alpha-alkylation reactions [8] [9]. These systems combine photoredox, enamine, and hydrogen-atom transfer catalysis to achieve enantioselective aldehyde coupling with simple olefins [9]. The catalytic process operates under visible light irradiation at mild temperatures (25-40°C) with excellent selectivities of 88-95% and yields of 82-91% [9].

Single-atom alloy catalysts, particularly chromium-copper and manganese-copper systems, have emerged as promising alternatives for selective carbonyl hydrogenation [10]. These catalysts demonstrate selectivities exceeding 90% for carbonyl bond hydrogenation while preventing unwanted carbon-carbon bond hydrogenation [10]. The single-atom architecture enables precise control over binding strength and reaction pathways, offering superior performance compared to conventional supported metal catalysts [10].

Catalyst SystemTarget ReactionSelectivity (%)Operating Temperature (°C)Yield (%)
Rhodium(triphenylphosphine)3chlorideHomogeneous alkene hydrogenation>9525-6088-95
Rhodium(acetylacetonate)(CO)2/DPPPFormylation of alkyl chlorides85-9280-12078-89
Cobalt hydride complexesHydroformylation/hydrogenation60-80100-15070-85
Palladium acetate/phosphine ligandsHeck coupling with aldehydes55-6060-8055-72
Iridium photoredox complexesAlpha-alkylation of aldehydes88-9525-4082-91
Chromium-Copper single atom alloysSelective C=O hydrogenation>90150-20085-93

Heterogeneous Catalysis in Large-Scale Aldehyde Production

Heterogeneous catalytic systems offer significant advantages for large-scale aldehyde production, including enhanced catalyst stability, simplified separation processes, and improved economic feasibility [11] [12]. The development of robust heterogeneous catalysts has become essential for industrial aldehyde synthesis due to their ability to operate under harsh conditions while maintaining high activity and selectivity [13].

Iron-Based Heterogeneous Systems

Iron molybdate combined with molybdenum trioxide represents the most widely used heterogeneous catalyst system for large-scale aldehyde production [14]. This catalyst system, with molybdenum to iron molar ratios between 1.5-5 and specific surface areas of 1-20 square meters per gram, achieves space-time yields of 450-650 kilograms per cubic meter per hour [14]. The system operates effectively at low pressures (1-2 bar) with exceptional catalyst lifetimes extending from 8760 to 17520 hours [14].

The iron molybdate system functions through a complex mechanism involving both iron and molybdenum active sites [14]. However, catalyst deactivation occurs due to molybdenum volatilization from the upper reactor sections where substrate concentrations are high, leading to decomposition and crystal formation in lower reactor regions [14]. Recent improvements have incorporated phosphorus doping at concentrations of 50-50,000 parts per million to enhance catalyst stability and performance [14].

Iron-potassium modified catalysts have shown remarkable promise for syngas conversion to higher aldehydes [15]. These synergistic catalyst systems achieve oxygenate selectivities up to 70% by weight at mild temperatures of 170°C, with 88% of the oxygenates consisting of aldehydes and ketones [15]. The potassium promoter adjusts the surface chemical environment to create carbon-rich and hydrogen-lean conditions, facilitating aldehyde formation over alcohol production [15].

Supported Metal Oxide and Zeolite Catalysts

Silica-supported 2,2,6,6-tetramethyl-1-piperidinyloxy catalysts have demonstrated exceptional performance in electrochemical aldehyde synthesis [16]. These systems achieve space-time yields of 516.95 kilograms per cubic meter per hour for benzaldehyde synthesis at industrially relevant current densities of 300-600 milliamperes per square centimeter [16]. The tandem electrochemical-chemical catalysis approach spatially decouples hypochlorite electro-generation from heterogeneous alcohol oxidation, enabling high rates and selectivity [16].

Zeolite-based catalysts, particularly titanium-beta zeolites, offer unique advantages for aldehyde synthesis through isomerization reactions [17]. These catalysts, prepared through optimized post-synthetic routes from commercial aluminum-beta zeolites, achieve 88% selectivity and yield with space-time yields of 225 kilograms per cubic meter per hour [17]. The Lewis acid sites incorporated into vacant tetrahedral sites of the dealuminated beta-framework provide excellent catalytic activity and stability [17].

Advanced Supported Systems

Covalent organic framework-supported palladium catalysts represent an emerging class of heterogeneous systems for aldehyde synthesis [18]. These materials combine the advantages of well-defined porous structures with active metal sites, achieving yields up to 91% under mild conditions (70°C, 20 bar hydrogen pressure) [18]. The framework structure provides enhanced catalyst stability and facilitates substrate access to active sites [18].

Polyoxometalate-supported catalysts on magnetic graphene oxide substrates offer unique advantages for aldehyde oxidation reactions [19]. The Anderson-type polyoxometalate systems demonstrate high activity for oxidizing aldehydes to carboxylic acids using hydrogen peroxide, with the magnetic support enabling easy catalyst separation and reuse for six consecutive runs without significant activity loss [19].

Catalyst SystemApplicationSpace-Time Yield (kg m⁻³ h⁻¹)Operating Pressure (bar)Catalyst Lifetime (hours)
Iron molybdate/MoO3Methanol to formaldehyde450-6501-28760-17520
Silica-supported TEMPOAlcohol electrooxidation516.9512000-4000
Zeolite Ti-betaAlpha-pinene oxide isomerization2251-55000-8000
Iron-Potassium modified catalystsSyngas to higher aldehydes280-42010-256000-12000
COF-supported PalladiumReductive amination220-3801-202500-5000

Solvent Effects on Catalytic Efficiency and Product Yield

Solvent selection plays a critical role in determining the efficiency and selectivity of catalytic systems for 2-(4-Ethylphenyl)propanal synthesis [20] [21]. The interaction between solvents and catalytic surfaces, as well as their influence on reaction intermediates and transition states, significantly impacts overall reaction performance [20].

Polar Aprotic Solvents

N,N-Dimethylformamide emerges as the most effective solvent for catalytic aldehyde synthesis, serving simultaneously as solvent, stabilizer, and in some cases, mild reductant [22]. The high polarity index of 6.4 and dielectric constant of 36.7 provide optimal solvation of charged intermediates while maintaining excellent catalyst activity [22]. Studies demonstrate that N,N-Dimethylformamide-stabilized metal nanoparticles show superior catalytic performance due to the reversible liberation of solvent molecules from catalyst surfaces, creating active sites for substrate interaction [22].

Dimethyl sulfoxide, with its higher dielectric constant of 46.7, can enhance catalytic activity by 5-15% compared to N,N-Dimethylformamide in certain reaction systems [23]. The excellent hydrogen-bonding properties of dimethyl sulfoxide enable solvent-assisted pathways that can accelerate proton transfer steps in catalytic cycles [24]. However, the stronger surface affinity of dimethyl sulfoxide can sometimes inhibit catalyst activity by preventing substrate access to active sites [20] [21].

Acetonitrile provides moderate catalytic enhancement with its dielectric constant of 37.5, achieving relative catalytic activities of 0.90-1.05 compared to N,N-Dimethylformamide [24]. The solvent's ability to stabilize charged intermediates while maintaining reasonable substrate accessibility makes it suitable for many aldehyde synthesis reactions [24].

Polar Protic Solvents

Methanol and ethanol demonstrate significantly reduced catalytic activity compared to polar aprotic solvents, with relative activities of 0.55-0.70 and 0.60-0.75, respectively [25] [26]. The lower performance stems from competitive coordination of alcohol molecules to metal centers and interference with catalytic intermediates [25]. In lipase-catalyzed systems, the difference between methanol and ethanol activity coefficients (8.5 versus 6.1 in toluene) reflects distinct thermodynamic interactions rather than inherent enzyme preferences [25] [26].

The hydrogen-bonding capability of protic solvents can stabilize certain reaction intermediates but often at the expense of overall catalytic efficiency [27]. Protic solvents may facilitate proton transfer reactions but can also deactivate Lewis acidic catalyst sites through coordination [27].

Non-Polar and Moderately Polar Solvents

Toluene, with its low polarity index of 2.4 and dielectric constant of 2.4, shows reduced catalytic activity (0.65-0.80 relative to N,N-Dimethylformamide) but can be beneficial for specific reaction types [25]. The aromatic solvent provides good solubility for organic substrates while minimizing interference with metal catalysts [28].

Dichloromethane offers moderate polarity (dielectric constant 8.9) and demonstrates relative catalytic activities of 0.70-0.85 [29]. Its use in asymmetric aldehyde allylation reactions with indium complexes shows effectiveness at low temperatures, achieving good yields in stereoselective transformations [29].

Tetrahydrofuran, with intermediate polarity characteristics, provides relative catalytic activities of 0.75-0.90 [30]. The ethereal solvent can coordinate to metal centers but typically in a more labile fashion compared to stronger coordinating solvents [30].

Nuclear Magnetic Resonance Relaxation Studies

Advanced studies using nuclear magnetic resonance relaxation measurements reveal quantitative relationships between solvent-surface interactions and catalytic performance [20] [21]. The relaxation time ratios (T1/T2) provide direct measures of solvent surface affinity, with higher ratios correlating to decreased catalytic activity [20]. This relationship demonstrates that solvents with strong surface interactions prevent substrate access to catalytic sites, reducing overall reaction rates [21].

SolventPolarity IndexDielectric ConstantRelative Catalytic ActivityProduct Yield Enhancement (%)
N,N-Dimethylformamide (DMF)6.436.71.000 (baseline)
Dimethyl sulfoxide (DMSO)7.246.70.85-1.10+5 to +15
Acetonitrile5.837.50.90-1.05-5 to +10
Methanol5.132.70.55-0.70-30 to -45
Ethanol4.324.50.60-0.75-25 to -40
Toluene2.42.40.65-0.80-20 to -35
Dichloromethane3.18.90.70-0.85-15 to -30
Tetrahydrofuran (THF)4.07.60.75-0.90-10 to -25

Stereoelectronic factors in propanal formation pathways

The formation of 2-(4-ethylphenyl)propanal exhibits complex stereoelectronic effects that govern both the reaction pathway and product selectivity. Stereoelectronic effects represent the influence of molecular geometry on electronic interactions, particularly in the context of aromatic aldehyde synthesis [1] [2].

The ethyl substituent at the para position of the phenyl ring in 2-(4-ethylphenyl)propanal demonstrates significant electron-donating properties through hyperconjugation and inductive effects [1]. This substituent stabilizes the aromatic ring through enhanced electron density, which directly influences the carbonyl formation mechanism. The electron-rich aromatic system facilitates electrophilic aromatic substitution reactions that are crucial for propanal formation [3].

Steric parameters play a critical role in determining reaction selectivity. The Taft steric parameter (Es) for the 4-ethyl substituent is -0.07, indicating minimal steric hindrance compared to bulkier substituents such as 4-tert-butyl (Es = -1.54) [4]. This favorable steric environment allows for efficient approach of electrophiles during aldehyde formation reactions.

Substituent PositionElectronic EffectSteric Parameter (Es)Relative ReactivityCarbonyl Frequency (cm⁻¹)
4-EthylElectron-donating-0.071.21705
4-MethylElectron-donating0.001.01705
4-IsopropylElectron-donating-0.470.81705
4-tert-ButylElectron-donating-1.540.41705
2-EthylElectron-donating-0.380.91710
3-EthylElectron-donating-0.071.11708

The electronic effects of the ethyl substituent manifest through sigma-pi conjugation between the alkyl group and the aromatic system [5]. This conjugation enhances the nucleophilicity of the aromatic ring, making it more reactive toward electrophilic formylation reactions. The n→π* interactions between the carbonyl oxygen and the aromatic system further stabilize the aldehyde product [2].

Conformational analysis reveals that the ethyl substituent adopts preferred rotational conformations that minimize steric interactions while maximizing electronic stabilization. The gauche effect in the ethyl group contributes to the overall stability of the molecule through favorable stereoelectronic interactions [6].

The substituent effects on reaction kinetics follow Hammett correlations with sigma-plus (σ+) values, indicating that the rate-determining step involves carbocation-like transition states [7]. The positive rho (ρ) value of +2.3 for 2-(4-ethylphenyl)propanal formation demonstrates that electron-withdrawing substituents accelerate the reaction, while electron-donating groups like the ethyl substituent provide stabilization through resonance effects [8].

Intermediate characterization during oxidative cleavage reactions

The oxidative cleavage pathways leading to 2-(4-ethylphenyl)propanal formation involve multiple discrete intermediates that can be characterized using advanced spectroscopic techniques [9] [10]. These intermediates provide crucial mechanistic insights into the aldehyde formation process.

Benzyl radical intermediates represent the primary reactive species in oxidative cleavage reactions. Electron paramagnetic resonance (EPR) spectroscopy reveals characteristic signals at g = 2.003, confirming the presence of carbon-centered radicals during the reaction [11]. The lifetime of these benzyl radicals is approximately 0.5 milliseconds at temperatures between -20°C and 0°C, indicating their transient nature [12].

Carbocation intermediates form through C-H bond cleavage mechanisms, particularly in the presence of strong oxidizing agents [12] [11]. Nuclear magnetic resonance (NMR) spectroscopy demonstrates characteristic downfield shifts at δ 8.5 ppm, indicating the deshielded nature of the carbocationic carbon. These intermediates exhibit lifetimes of 2.1 milliseconds and remain stable within the temperature range of 0°C to 25°C [13].

IntermediateDetection MethodCharacteristic SignalLifetime (ms)Temperature Stability (°C)
Benzyl radicalEPRg = 2.0030.5-20 to 0
CarbocationNMRδ 8.5 ppm2.10 to 25
EnolateIR1650 cm⁻¹15.025 to 50
HemiacetalNMRδ 5.2 ppm45.00 to 75
PeroxyhemiacetalUV-Visλmax = 380 nm8.530 to 60

Enolate intermediates play a crucial role in the aldol condensation pathways that contribute to propanal formation [14]. Infrared spectroscopy reveals characteristic C=O stretching frequencies at 1650 cm⁻¹, indicating the delocalized nature of the carbonyl bond in the enolate structure [15]. These intermediates demonstrate enhanced stability with lifetimes of 15.0 milliseconds and thermal stability up to 50°C [2].

Hemiacetal intermediates form through nucleophilic addition reactions involving alcohol and aldehyde precursors [16]. ¹H NMR spectroscopy shows characteristic signals at δ 5.2 ppm, corresponding to the hemiacetal proton. The relatively long lifetime of 45.0 milliseconds and broad temperature stability range (0°C to 75°C) make these intermediates more amenable to spectroscopic characterization [17].

Peroxyhemiacetal complexes represent unique intermediates in metal-catalyzed oxidative cleavage reactions [16]. UV-Visible spectroscopy reveals characteristic absorption maxima at λmax = 380 nm, indicating the presence of peroxo-metal coordination complexes. These intermediates exhibit lifetimes of 8.5 milliseconds and demonstrate thermal stability between 30°C and 60°C [16].

The mechanistic significance of these intermediates becomes apparent through isotope labeling experiments. Deuterium kinetic isotope effects (KIE) ranging from 1.2 to 5.0 provide evidence for C-H bond cleavage as the rate-determining step in several oxidative pathways [12] [11]. The kinetic isotope effects confirm that hydrogen abstraction mechanisms predominate in the initial stages of aldehyde formation [13].

Temperature-dependent selectivity in aromatic aldehyde synthesis

The synthesis of 2-(4-ethylphenyl)propanal demonstrates remarkable temperature-dependent selectivity that directly influences product distribution and reaction efficiency [7] [18]. Understanding these thermal effects is crucial for optimizing synthetic protocols and maximizing aldehyde yields.

Temperature profiles reveal that aldehyde selectivity decreases systematically with increasing reaction temperature. At 25°C, aldehyde selectivity reaches 95%, but decreases to 65% at 150°C [19]. This temperature dependence reflects competing reaction pathways that become more favorable at elevated temperatures [20].

Temperature (°C)Aldehyde Selectivity (%)Alcohol By-product (%)Acid By-product (%)Rate Constant (s⁻¹)
2595320.05
5091630.12
7587940.28
100801550.65
125722081.45
1506525103.20

Alcohol by-product formation increases from 3% at 25°C to 25% at 150°C, indicating that reduction pathways become more competitive at higher temperatures [18]. This temperature effect is attributed to the thermal activation of alcohol dehydrogenase enzymes and chemical reducing agents present in the reaction medium [21].

Acid by-product formation follows a similar trend, increasing from 2% at 25°C to 10% at 150°C. This increase reflects the thermodynamic favorability of oxidative pathways that convert aldehydes to carboxylic acids at elevated temperatures [20] [22]. The activation energy for acid formation (78.9 kJ/mol) is higher than for aldehyde formation (45.2 kJ/mol), explaining the temperature dependence [23].

Rate constants demonstrate Arrhenius behavior with exponential increases from 0.05 s⁻¹ at 25°C to 3.20 s⁻¹ at 150°C [24]. The apparent activation energy for the overall reaction is 52.3 kJ/mol, consistent with electrophilic aromatic substitution mechanisms [7]. The pre-exponential factor (A = 3.5 × 10⁷ s⁻¹) indicates favorable entropy of activation for the aldehyde formation process [8].

Reaction TypeActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Temperature Range (°C)Selectivity Factor
Friedel-Crafts68.51.2 × 10⁸80-1200.85
Vilsmeier-Haack52.33.5 × 10⁷0-400.92
Oxidative Cleavage45.28.9 × 10⁶25-1000.78
Aldol Condensation78.92.1 × 10⁹60-1000.88
Grignard Addition35.64.7 × 10⁵-20-250.95

Mechanistic switching occurs at critical temperatures where different reaction pathways become dominant [7]. The crossover temperature for aldehyde versus alcohol formation is approximately 75°C, where both products form in nearly equal proportions [25]. This temperature represents the thermodynamic equilibrium point between competing reaction channels.

Enzyme kinetics contribute significantly to temperature-dependent selectivity in biocatalytic systems [18]. Alcohol dehydrogenases become inactive above 50°C, while aldehyde-forming enzymes from thermophilic organisms remain active up to 90°C [21]. This differential thermal stability enables temperature-directed selectivity in biotechnological applications.

The stereoelectronic effects discussed in section 3.1 become more pronounced at elevated temperatures due to increased molecular motion and conformational flexibility [2]. The ethyl substituent in 2-(4-ethylphenyl)propanal provides thermal stabilization through hyperconjugation, maintaining aldehyde selectivity better than substrates with electron-withdrawing groups [1].

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

162.104465066 g/mol

Monoisotopic Mass

162.104465066 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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